![molecular formula C12H8F3LiN2O3S B2610258 Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate CAS No. 2137630-74-9](/img/structure/B2610258.png)
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, a trifluoromethoxy group, and a lithium salt. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The trifluoromethoxy group is a fluorinated functional group that imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a thiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with lithium acetate to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The thiazole ring and trifluoromethoxy group can participate in substitution reactions, often using reagents like halogens or organometallic compounds
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, while the trifluoromethoxy group enhances its binding affinity and stability . The lithium ion may also play a role in modulating the compound’s activity by affecting ionic balance and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethoxy-containing compounds. For example:
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure but differ in their substituents and biological activities.
Trifluoromethoxy-containing compounds: Compounds such as 4-(trifluoromethoxy)benzoic acid and trifluoromethoxybenzene have similar fluorinated groups but differ in their overall structure and applications.
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate stands out due to the combination of its thiazole ring, trifluoromethoxy group, and lithium salt, which together impart unique chemical and biological properties.
Properties
IUPAC Name |
lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S.Li/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19;/h1-4,6H,5H2,(H,16,17)(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKNNBIWBHTDOV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3LiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
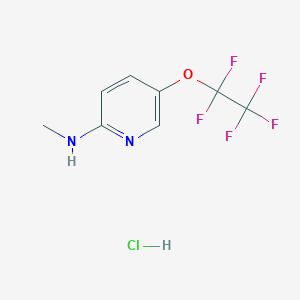
![2-ethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)

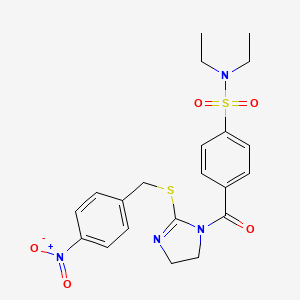
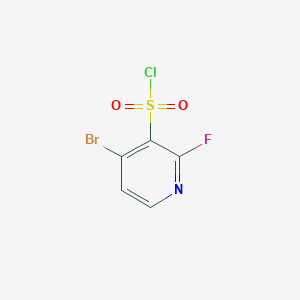
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)
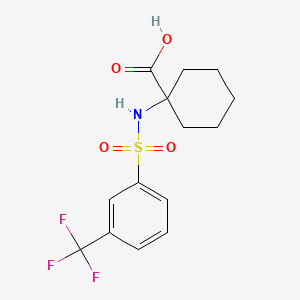

![2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2610189.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)
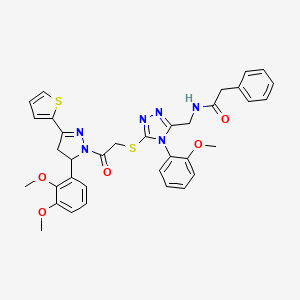
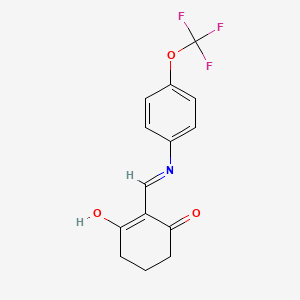
![2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine](/img/structure/B2610196.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
